(1S,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features an amino group, a chlorinated aromatic ring, and a secondary alcohol, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylbenzaldehyde and a suitable chiral amine.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to maintain consistent quality and yield. The process may include:
Batch or Continuous Flow Reactors: To optimize reaction efficiency and scalability.
Automated Purification Systems: For high-throughput purification and quality control.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the ketone back to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones.
Reduction Products: Alcohols, dechlorinated compounds.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL: Similar structure but with a different position of the chlorine atom.
(1S,2R)-1-Amino-1-(5-bromo-2-methylphenyl)propan-2-OL: Bromine instead of chlorine.
(1S,2R)-1-Amino-1-(5-chloro-2-ethylphenyl)propan-2-OL: Ethyl group instead of methyl.
Uniqueness
(1S,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both an amino group and a chlorinated aromatic ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14ClNO |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |
InChI Key |
LQQQRHAUAACIFI-GMSGAONNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)[C@@H]([C@@H](C)O)N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(C(C)O)N |
Origin of Product |
United States |
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